2-Bromo-N-methyl-N-(1,2-oxazol-3-yl)acetamide
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Overview
Description
2-Bromo-N-(isoxazol-3-yl)-N-methylacetamide is a chemical compound with the molecular formula C6H7BrN2O2 It is an amide derivative that contains a bromine atom and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(isoxazol-3-yl)-N-methylacetamide typically involves the reaction of isoxazol-3-amine with bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually at temperatures ranging from 0°C to room temperature. The product is then purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for 2-bromo-N-(isoxazol-3-yl)-N-methylacetamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(isoxazol-3-yl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the isoxazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce oxo derivatives.
Scientific Research Applications
2-Bromo-N-(isoxazol-3-yl)-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and chemical processes, particularly those requiring specific functional groups.
Mechanism of Action
The mechanism of action of 2-bromo-N-(isoxazol-3-yl)-N-methylacetamide involves its interaction with specific molecular targets. The bromine atom and isoxazole ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide: This compound is similar in structure but contains a methyl group on the isoxazole ring.
2-Bromo-N-(isoxazol-3-yl)acetamide: This compound lacks the N-methyl group, making it a simpler analog.
Uniqueness
2-Bromo-N-(isoxazol-3-yl)-N-methylacetamide is unique due to the presence of both the bromine atom and the N-methyl group, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct chemical profile that can be exploited in various applications.
Properties
CAS No. |
92947-24-5 |
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Molecular Formula |
C6H7BrN2O2 |
Molecular Weight |
219.04 g/mol |
IUPAC Name |
2-bromo-N-methyl-N-(1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C6H7BrN2O2/c1-9(6(10)4-7)5-2-3-11-8-5/h2-3H,4H2,1H3 |
InChI Key |
TWBNWKIKGQTNTR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NOC=C1)C(=O)CBr |
Origin of Product |
United States |
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